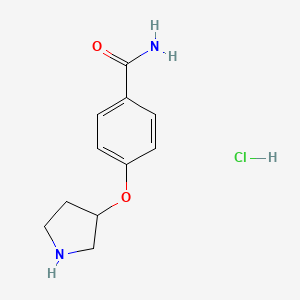
N-(2-Aminoethyl)-3-fluorobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-3-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom in the benzene ring can significantly alter the compound’s chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-aminoethyl)-3-fluorobenzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions:
Oxidation: N-(2-aminoethyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding sulfonamides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the sulfonamide group to an amine.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: N-(2-aminoethyl)-3-fluorobenzenesulfonic acid.
Reduction: N-(2-aminoethyl)-3-fluorobenzenesulfonamide reduced to N-(2-aminoethyl)-3-fluorobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-aminoethyl)-3-fluorobenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide-like structures for binding.
Medicine: The compound is explored for its antimicrobial properties. The fluorine atom enhances its ability to penetrate biological membranes, making it a potential candidate for drug development.
Industry: In the industrial sector, N-(2-aminoethyl)-3-fluorobenzenesulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of N-(2-aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the fluorine atom can enhance the binding affinity of the compound to its target, increasing its potency.
相似化合物的比较
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- 4-(2-aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom in the benzene ring. This fluorine atom can significantly alter the compound’s chemical and biological properties, making it more potent and selective in its interactions. Compared to other similar compounds, it may exhibit enhanced stability, better membrane penetration, and higher binding affinity to its molecular targets.
属性
分子式 |
C8H11FN2O2S |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2 |
InChI 键 |
JIEHGCRULWUMHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)



![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)




